3-(4-Chloro-3-fluorophenyl)-1-(oxan-4-yl)urea
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chloro and fluoro substituents on the phenyl ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-(oxan-4-yl)urea typically involves the reaction of 4-chloro-3-fluoroaniline with oxan-4-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl moiety, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxan-4-one derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-(oxan-4-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(oxan-4-yl)urea
- 3-(4-Fluorophenyl)-1-(oxan-4-yl)urea
- 3-(4-Chloro-3-methylphenyl)-1-(oxan-4-yl)urea
Uniqueness
The presence of both chloro and fluoro substituents in 3-(4-Chloro-3-fluorophenyl)-1-(oxan-4-yl)urea makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-2-1-9(7-11(10)14)16-12(17)15-8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVDPUARQBBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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